
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one is a complex organic compound that features a unique combination of a benzopyran core and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent control of reaction parameters to ensure consistency and quality.
化学反応の分析
Types of Reactions
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the benzopyran core can interact with hydrophobic regions of the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde: A related compound with a similar triazole moiety but different core structure.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another compound featuring the triazole ring, used in different applications.
Uniqueness
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one is unique due to its combination of a benzopyran core and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
65145-89-3 |
|---|---|
分子式 |
C18H13N3O3 |
分子量 |
319.3 g/mol |
IUPAC名 |
7-(4-methoxytriazol-2-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C18H13N3O3/c1-23-17-11-19-21(20-17)14-8-7-13-9-15(12-5-3-2-4-6-12)18(22)24-16(13)10-14/h2-11H,1H3 |
InChIキー |
UNIGMYLXGAAVEF-UHFFFAOYSA-N |
正規SMILES |
COC1=NN(N=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


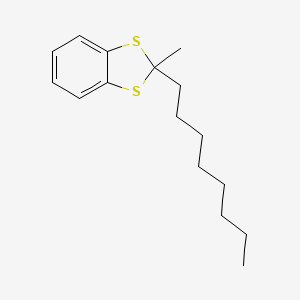

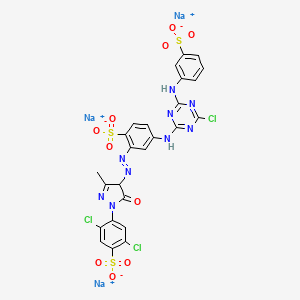
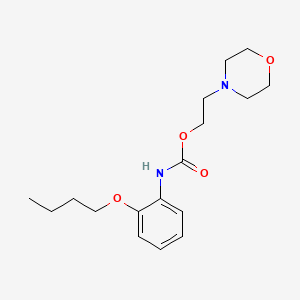
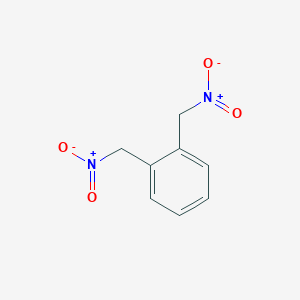

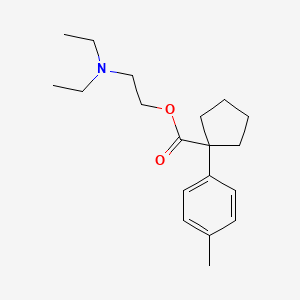

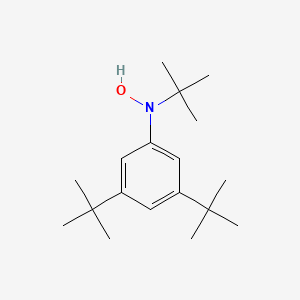
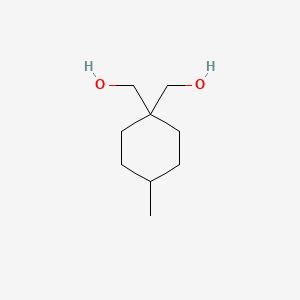

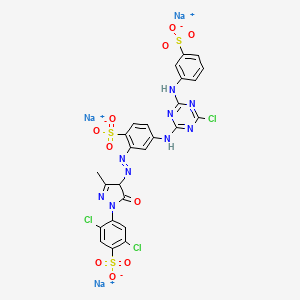
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)

